molecular formula C21H24BrNO3S B12127651 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12127651
M. Wt: 450.4 g/mol
InChI Key: MZCLURHZKMRWOV-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound featuring a bromine atom, a dioxidotetrahydrothiophene ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-bromobenzoic acid with an amine derivative.

    Introduction of the Dioxidotetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the dioxidotetrahydrothiophene ring, followed by oxidation to introduce the dioxido functionality.

    Attachment of the Isopropylbenzyl Group: The final step involves the alkylation of the benzamide core with 4-(propan-2-yl)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide structure.

    Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated compounds and reduced amides.

    Substitution: Products vary depending on the nucleophile used, leading to a diverse array of functionalized benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the dioxidotetrahydrothiophene ring is particularly interesting for its potential bioactivity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(methyl)benzyl]benzamide
  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide
  • 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(ethyl)benzyl]benzamide

Uniqueness

The uniqueness of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide lies in its specific combination of functional groups. The presence of the bromine atom, the dioxidotetrahydrothiophene ring, and the isopropylbenzyl group provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C21H24BrNO3S

Molecular Weight

450.4 g/mol

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C21H24BrNO3S/c1-15(2)17-5-3-16(4-6-17)13-23(20-11-12-27(25,26)14-20)21(24)18-7-9-19(22)10-8-18/h3-10,15,20H,11-14H2,1-2H3

InChI Key

MZCLURHZKMRWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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